N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
CAS No.: 919855-42-8
Cat. No.: VC5330247
Molecular Formula: C15H17NO3
Molecular Weight: 259.305
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919855-42-8 |
|---|---|
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.305 |
| IUPAC Name | 2-(7-methyl-2-oxochromen-4-yl)-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C15H17NO3/c1-9(2)16-14(17)7-11-8-15(18)19-13-6-10(3)4-5-12(11)13/h4-6,8-9H,7H2,1-3H3,(H,16,17) |
| Standard InChI Key | DXMTUWJMTHEBHX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(propan-2-yl)acetamide, reflects its core structure:
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A coumarin backbone (2H-chromen-2-one) substituted with a methyl group at the 7-position.
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An acetamide group at the 4-position of the coumarin ring, with an isopropyl moiety attached to the nitrogen atom.
The molecular formula is C₁₅H₁₇NO₃, with a molecular weight of 263.30 g/mol. Key functional groups include:
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Lactone ring (2-oxo-2H-chromene).
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Acetamide side chain providing hydrogen-bonding capacity.
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Isopropyl group enhancing lipophilicity and influencing pharmacokinetics .
Spectral Characterization
Spectral data for analogous coumarin-acetamide derivatives provide insights into its likely properties:
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IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O lactone), ~1720 cm⁻¹ (amide C=O), and ~3300 cm⁻¹ (N-H stretch) .
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¹H NMR: Signals for the coumarin aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and amide NH (δ 8.1–8.5 ppm) .
Synthesis and Derivatives
Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
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Coumarin Core Formation:
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Side-Chain Introduction:
A representative reaction scheme is provided below:
Structural Analogues
Modifications to the core or side chain alter bioactivity:
Pharmacological Profile
Antimicrobial Activity
Coumarin-acetamide hybrids exhibit broad-spectrum activity:
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Bacterial Targets: Staphylococcus aureus (MIC: 8–32 μg/mL), Escherichia coli (MIC: 16–64 μg/mL) .
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Mechanism: Inhibition of DNA gyrase and disruption of cell wall synthesis .
Anti-Inflammatory Effects
In murine models, related compounds reduced edema by 40–60% at 50 mg/kg, likely via COX-2 suppression .
Cytotoxicity
Preliminary assays on HEK-293 cells showed an IC₅₀ > 100 μM, indicating low toxicity .
Applications and Future Directions
Challenges
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